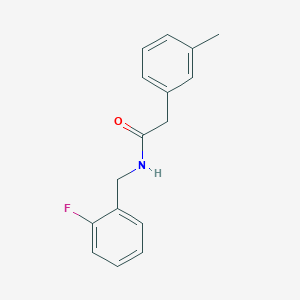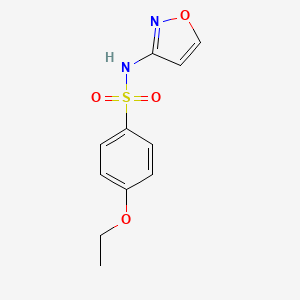![molecular formula C19H26N2O B5381605 N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5381605.png)
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide, also known as Memantine, is a medication that is used for the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of the NMDA receptor. This receptor is involved in learning and memory, and its over-activity is believed to contribute to the symptoms of Alzheimer's disease.
作用机制
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide works by blocking the activity of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity, which is the ability of synapses to strengthen or weaken over time. Over-activity of the NMDA receptor can lead to excitotoxicity, which is the process by which nerve cells are damaged and killed due to excessive stimulation. By blocking the activity of the NMDA receptor, memantine can protect nerve cells from excitotoxicity and reduce the symptoms of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide has been shown to have several biochemical and physiological effects. It can increase the level of acetylcholine, which is a neurotransmitter that is involved in learning and memory. It can also reduce the level of glutamate, which is an excitatory neurotransmitter that can cause nerve cell damage. Additionally, it can increase the level of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of nerve cells.
实验室实验的优点和局限性
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for the NMDA receptor, which means that it can effectively block its activity. Another advantage is that it has a low toxicity profile, which means that it can be used in high concentrations without causing harm to the cells. One limitation is that it can only be used in in vitro experiments, as it cannot cross the blood-brain barrier. Another limitation is that it can only be used in experiments involving the NMDA receptor, as it does not have any effect on other receptors.
未来方向
There are several future directions for the study of memantine. One direction is the development of new drugs that are more effective and have fewer side effects. Another direction is the study of its potential use in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, there is a need for more research on the long-term effects of memantine, as well as its effects on different populations, such as children and the elderly.
Conclusion:
In conclusion, memantine is a non-competitive NMDA receptor antagonist that is used for the treatment of Alzheimer's disease. It works by blocking the activity of the NMDA receptor, which can protect nerve cells from excitotoxicity and reduce the symptoms of the disease. It has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, memantine has the potential to improve our understanding of the mechanisms of neurological disorders and to lead to the development of new and more effective treatments.
合成方法
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide can be synthesized using several methods. One method involves the reaction of 1-adamantylamine with 3-(dimethylamino)benzaldehyde in the presence of acetic acid and hydrogen peroxide. Another method involves the reaction of 1-adamantylamine with 3-(dimethylamino)benzoyl chloride in the presence of triethylamine.
科学研究应用
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. Several studies have shown that it can improve cognitive function and reduce the progression of the disease. It has also been studied for its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
属性
IUPAC Name |
N-[3-(dimethylamino)phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-21(2)17-5-3-4-16(9-17)20-18(22)19-10-13-6-14(11-19)8-15(7-13)12-19/h3-5,9,13-15H,6-8,10-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSSJDGHODALMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5381522.png)
![(3S*,5R*)-1-(cyclopropylmethyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5381528.png)
![3-(4-bromophenyl)-2-[2-(4-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5381542.png)
![3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5381544.png)
![ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5381547.png)
![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5381552.png)

![2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5381577.png)


![3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5381599.png)
![N-(2,3-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5381609.png)

![2-(2-isopropylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5381626.png)